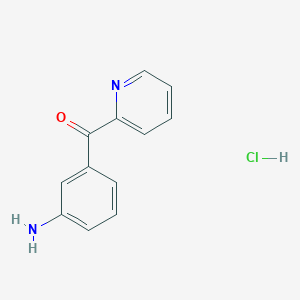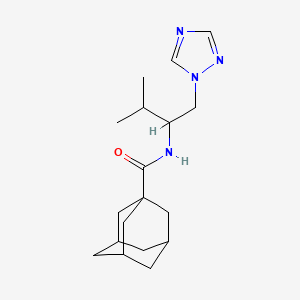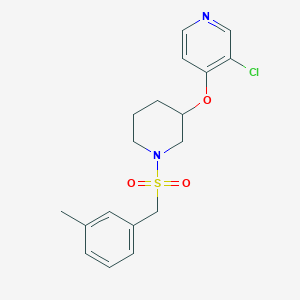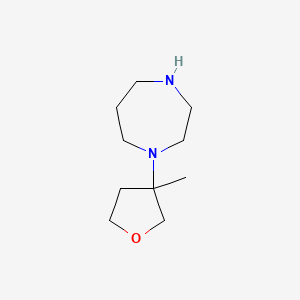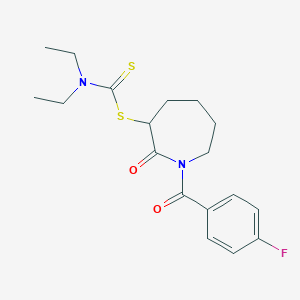
1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate
Übersicht
Beschreibung
1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate, also known as FFBODC, is a chemical compound that belongs to the family of carbamodithioates. FFBODC has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antifungal activities. 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In addition, 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate has been used as a probe in biochemical assays to study the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate is not fully understood, but it is believed to involve the inhibition of various enzymes, including cholinesterases and cyclooxygenases. 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate has been shown to bind to the active site of these enzymes, thereby preventing their catalytic activity. This inhibition leads to a decrease in the production of neurotransmitters and inflammatory mediators, which may explain 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate's therapeutic effects.
Biochemical and Physiological Effects:
1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterases, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which may improve cognitive function. 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate has also been shown to inhibit the production of prostaglandins, which are inflammatory mediators. This inhibition may explain 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate's anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in medicinal chemistry. 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate has also been used as a probe in biochemical assays, which makes it a useful tool for studying the activity of various enzymes. However, 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate has some limitations for lab experiments. It is a toxic compound that requires careful handling, and its mechanism of action is not fully understood, which may limit its applications in certain fields.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate. One direction is to further investigate its potential applications in medicinal chemistry, particularly as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential applications in agriculture, particularly as a pesticide or herbicide. Additionally, 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate could be used as a probe to study the activity of other enzymes and biochemical pathways. Finally, further studies are needed to fully understand the mechanism of action of 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate and its potential limitations and toxicity.
In conclusion, 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate and its limitations.
Synthesemethoden
The synthesis of 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate involves the reaction between 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl chloride and diethylcarbamodithioic acid in the presence of a base such as triethylamine. The reaction yields a white solid product that can be purified through recrystallization. The purity and yield of 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate can be improved by optimizing the reaction conditions and purification methods.
Eigenschaften
IUPAC Name |
[1-(4-fluorobenzoyl)-2-oxoazepan-3-yl] N,N-diethylcarbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2S2/c1-3-20(4-2)18(24)25-15-7-5-6-12-21(17(15)23)16(22)13-8-10-14(19)11-9-13/h8-11,15H,3-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXHSOCQYKJUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC1CCCCN(C1=O)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328472 | |
| Record name | [1-(4-fluorobenzoyl)-2-oxoazepan-3-yl] N,N-diethylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24825560 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate | |
CAS RN |
315693-12-0 | |
| Record name | [1-(4-fluorobenzoyl)-2-oxoazepan-3-yl] N,N-diethylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2692972.png)
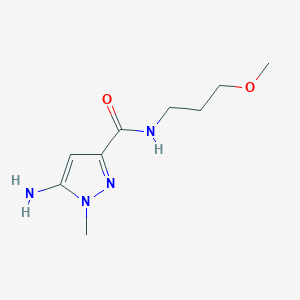

![2,2-Difluoro-5-(2-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2692976.png)
![3-amino-N-[(4-methylphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2692977.png)
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692978.png)
![4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692979.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2692980.png)
